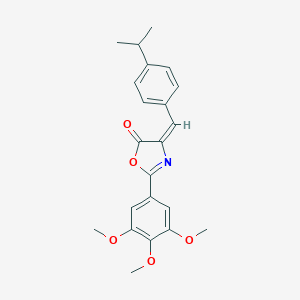![molecular formula C25H17N3O B381792 4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline](/img/structure/B381792.png)
4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline is a complex organic compound that features a quinazoline core substituted with biphenyl and pyridine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobiphenyl with 3-pyridylboronic acid in the presence of a palladium catalyst to form the biphenyl-pyridine intermediate. This intermediate is then reacted with 2-aminobenzonitrile under specific conditions to yield the final quinazoline compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially hydrogenated derivatives.
科学的研究の応用
4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism by which 4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain proteins or enzymes, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-(4-Pyridinyl)benzonitrile
- N4,N4’-di(pyridin-4-yl)-[1,1’-biphenyl]-4,4’-dicarboxamide
Uniqueness
4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline is unique due to its specific substitution pattern and the presence of both biphenyl and pyridine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various specialized applications.
特性
分子式 |
C25H17N3O |
|---|---|
分子量 |
375.4g/mol |
IUPAC名 |
4-(4-phenylphenoxy)-2-pyridin-3-ylquinazoline |
InChI |
InChI=1S/C25H17N3O/c1-2-7-18(8-3-1)19-12-14-21(15-13-19)29-25-22-10-4-5-11-23(22)27-24(28-25)20-9-6-16-26-17-20/h1-17H |
InChIキー |
QYGANAPYCORJMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methylphenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B381709.png)
![N-(3-chloro-4-fluorophenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B381710.png)
![Ethyl 2-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,2'-bithiophene-3-carboxylate](/img/structure/B381713.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B381714.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B381716.png)
![Methyl 2-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381717.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B381718.png)

![Methyl 3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B381724.png)
![2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)-1-(3,4,5-trimethylphenyl)ethanone](/img/structure/B381725.png)
![1-(2-Thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B381726.png)
![1-[4-(Difluoromethoxy)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B381727.png)
![1-(4-Fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B381728.png)
![Methyl 4,5-dimethyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B381732.png)
